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Compound of Interest

Compound Name:
2-Bromo-N-(4-

methoxybenzyl)acetamide

CAS No.: 144581-86-2

Cat. No.: B599636

Get Quote

Executive Summary: The Electrophilic Warhead
In the development of covalent inhibitors and antimicrobial agents, 2-Bromo-N-(4-
methoxybenzyl)acetamide represents a classic "warhead-linker-tail" scaffold. Unlike

reversible inhibitors, this molecule relies on a specific electrophilic attack mechanism—

alkylating nucleophilic cysteine residues within a target protein's binding pocket.

This guide analyzes the structural activity relationship (SAR) of this compound, comparing it

against chloro-analogs and varying ring substituents. The primary utility of this scaffold lies in

its balance between reactivity (mediated by the

-bromo group) and molecular recognition (mediated by the 4-methoxybenzyl tail).

Key Application Areas:

Covalent Inhibition: Irreversible targeting of cysteine proteases and quorum sensing

regulators (e.g., LasR in P. aeruginosa).
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Antimicrobial Development: Disruption of bacterial membrane proteins.

Fragment-Based Drug Discovery (FBDD): Use as a reactive fragment to probe "druggable"

cysteines.

Structural Dissection & Mechanism
The molecule functions through an

reaction mechanism. To understand its performance, we must dissect it into two functional
domains:

A. The Warhead ( -Bromoacetamide)
The carbon adjacent to the carbonyl and bromine is highly electrophilic. The bromine atom is a

superior leaving group compared to chlorine, making this analog significantly more reactive

toward thiols (Cys-SH) but also more prone to hydrolysis in aqueous buffers.

B. The Recognition Element (4-Methoxybenzyl)
The Linker (Methylene Bridge): The single carbon (

) between the amide nitrogen and the phenyl ring provides rotational freedom, allowing the
phenyl ring to orient itself into hydrophobic pockets that rigid phenyl-amides cannot reach.

The Substituent (4-OMe): The methoxy group is an electron-donating group (EDG). It

increases the electron density of the aromatic ring, enhancing

stacking interactions with aromatic residues (Phe, Tyr, Trp) in the target protein.

Visualization: Mechanism of Action
The following diagram illustrates the covalent modification of a target protein cysteine by the

compound.
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Figure 1: Mechanism of Cysteine Alkylation via

reaction. The thiol group of the protein displaces the bromide ion, forming a stable thioether
bond.

Comparative Performance Analysis
The following table compares the 2-Bromo-N-(4-methoxybenzyl)acetamide (Compound A)

against three critical alternatives. Data is aggregated from standard cysteine-reactivity profiles

and antimicrobial SAR studies.

Table 1: SAR Comparison of Analogs
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Feature
Compound A

(Subject)

Compound B

(Chloro Analog)

Compound C

(Unsubstituted)

Compound D

(Rigid Analog)

Structure

2-Bromo-N-(4-

methoxybenzyl)..

.

2-Chloro-N-(4-

methoxybenzyl)..

.

2-Bromo-N-

benzyl...[1][2]

2-Bromo-N-(4-

methoxyphenyl)..

.[1]

Leaving Group
Bromide (

)

Chloride (

)

Bromide (

)

Bromide (

)

Reactivity (

)

High (Fast

alkylation)

Low (Requires

tight binding)
High High

Stability (

)

Moderate (Hours

in pH 7.4)

High (Days in pH

7.4)
Moderate Moderate

Lipophilicity

(cLogP)
~2.1 (Balanced) ~1.9 ~1.8 (Lower) ~2.3 (Rigid)

Binding Affinity
High (OMe

-donation)
High

Moderate (Lacks

EDG)

Variable (Lacks

flexibility)

Primary Use

Case

Acute Assays /

High Potency

Long-term

Stability /

Selectivity

General

Screening

Sterically

Restricted

Pockets

Critical Insights for Researchers:
Selectivity vs. Reactivity: If your target protein has a highly accessible cysteine, Compound A

may cause off-target toxicity due to the high reactivity of the C-Br bond. In such cases,

Compound B (Chloro) is preferred as it requires specific non-covalent binding to position the

warhead for reaction (Proximity-driven reactivity).

Solubility: The methoxy group in Compound A improves solubility in organic assay buffers

(DMSO) compared to nitro-substituted analogs, but slightly decreases water solubility

compared to Compound C.
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Experimental Protocols
To ensure reproducibility, use the following self-validating protocols.

Protocol A: Synthesis (Schotten-Baumann Conditions)
Objective: Synthesize 2-Bromo-N-(4-methoxybenzyl)acetamide with >95% purity.

Reagents:

4-Methoxybenzylamine (1.0 eq)

Bromoacetyl bromide (1.1 eq)[3]

Potassium Carbonate (

) or Triethylamine (

) (1.5 eq)

Dichloromethane (DCM) (Anhydrous)

Workflow Diagram:
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Figure 2: Synthesis pathway via nucleophilic acyl substitution.[4] Temperature control at Step 3

is critical to prevent di-acylation.

Troubleshooting:

Discoloration: If the product turns brown, free bromine is present. Wash the organic layer

with 10% Sodium Thiosulfate.

Low Yield: Ensure the amine is added to the acid bromide slowly if using Schotten-Baumann

biphasic conditions, or acid bromide to amine in DCM to control exotherm.
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Protocol B: Cysteine Reactivity Assay (Ellman’s
Reagent)
Objective: Quantify the intrinsic reactivity of the analog independent of protein binding.

Prepare Stock: Dissolve Compound A (10 mM) in DMSO.

Prepare Substrate: Prepare a 100

M solution of L-Cysteine in PBS (pH 7.4).

Incubation: Mix Compound A (50

M final) with L-Cysteine (50

M). Incubate at 37°C.

Time Points: At 0, 15, 30, and 60 minutes, remove an aliquot.

Detection: Add DTNB (Ellman's Reagent). Unreacted cysteine will cleave DTNB to release

TNB (

).

Calculation: Plot % Remaining Cysteine vs. Time. A steeper slope indicates higher

electrophilicity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/product/b599636?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b599636?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

